molecular formula C19H18ClN5O5S B468473 1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA CAS No. 312590-36-6

1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA

Cat. No.: B468473
CAS No.: 312590-36-6
M. Wt: 463.9g/mol
InChI Key: BKBZRXSPMLJDFI-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA is a complex organic compound belonging to the class of phenylureas This compound is characterized by the presence of a chlorophenyl group and a dimethoxypyrimidinylsulfamoyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-chloroaniline with 4-(2,6-dimethoxypyrimidin-4-ylsulfamoyl)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired urea derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.

Biological Activity

1-(3-Chlorophenyl)-3-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}urea is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antibacterial effects, enzyme inhibition, and its pharmacological implications.

Chemical Structure

The compound can be represented as follows:

C17H18ClN5O3S\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_{5}\text{O}_{3}\text{S}

This structure comprises a chlorophenyl group, a sulfamoyl moiety, and a dimethoxypyrimidinyl substituent, which are critical for its biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. The synthesized derivatives have shown moderate to strong antibacterial effects against several strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainZone of Inhibition (mm)IC50 (µM)
Compound ASalmonella typhi2415.5
Compound BBacillus subtilis2212.0
This compoundStaphylococcus aureus2018.7

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes and their inhibition can lead to therapeutic benefits.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive10.5
UreaseNon-competitive5.2

The IC50 values indicate that the compound is a potent inhibitor of urease, suggesting potential applications in treating conditions associated with excessive urease activity.

Study on Antibacterial Efficacy

In a study conducted by Sanchez-Sancho et al., various compounds were synthesized and tested for antibacterial activity. The results indicated that those with sulfamoyl groups exhibited enhanced antibacterial properties compared to their non-sulfamoyl counterparts . The study highlighted the importance of structural modifications in enhancing biological activity.

Enzyme Inhibition Research

Another significant study focused on the enzyme inhibition properties of compounds similar to this compound. It was found that the presence of the dimethoxypyrimidinyl group significantly increased the inhibitory activity against AChE and urease . This suggests that the compound could be explored further for neuroprotective and anti-urolithic therapies.

Pharmacological Implications

The pharmacological profile of this compound indicates its potential use in various therapeutic areas:

  • Antibacterial Treatments : Effective against multi-drug resistant bacterial strains.
  • Neuroprotective Agents : Due to AChE inhibition, it may help in neurodegenerative diseases.
  • Urease Inhibitors : Potential use in managing urinary tract infections and kidney stones.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O5S/c1-29-17-11-16(23-19(24-17)30-2)25-31(27,28)15-8-6-13(7-9-15)21-18(26)22-14-5-3-4-12(20)10-14/h3-11H,1-2H3,(H2,21,22,26)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBZRXSPMLJDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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